(3R)-3-(4-fluorophenyl)morpholine
Description
Significance of the Morpholine (B109124) Scaffold in Advanced Organic Synthesis
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the field of medicinal chemistry and organic synthesis. jchemrev.combiosynce.com Its unique structural and physicochemical properties make it a valuable building block for creating a wide array of bioactive molecules. biosynce.comresearchgate.net The presence of both a nitrogen and an oxygen atom allows for a combination of basic and polar characteristics, enabling morpholine-containing compounds to interact with biological targets through various forces, including hydrogen bonding and electrostatic interactions. biosynce.com
In drug discovery, the morpholine scaffold is frequently incorporated into lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. biosynce.comnih.gov It can improve crucial properties like solubility, which is vital for the absorption of drugs within the body. biosynce.com The versatility of the morpholine ring allows for extensive chemical modifications, enabling chemists to fine-tune the biological activity of a molecule to increase its potency and selectivity while potentially reducing side effects. biosynce.com This has led to the inclusion of the morpholine moiety in numerous approved and experimental drugs. nih.gove3s-conferences.org The ability of the morpholine scaffold to be readily synthesized and functionalized has cemented its status as a "privileged structure" in medicinal chemistry, signifying its recurring presence in successful drug candidates. researchgate.netnih.gov
The Pivotal Role of Chirality in Heterocyclic Compounds for Research Applications
Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the context of biologically active compounds. numberanalytics.comwikipedia.org Most biological molecules, including receptors and enzymes, are themselves chiral. wikipedia.orgmdpi.com This inherent "handedness" of biological systems means that they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. numberanalytics.commdpi.com
For heterocyclic compounds, which form the basis of a vast number of pharmaceuticals, the introduction of a chiral center can have profound effects on their biological activity. numberanalytics.comnumberanalytics.com The two enantiomers of a chiral heterocyclic compound can exhibit significantly different, and sometimes opposing, pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. mdpi.com Therefore, the stereochemical configuration of a heterocyclic compound is a critical factor in drug design and development. numberanalytics.com The ability to synthesize and isolate single enantiomers allows for the development of drugs with improved therapeutic indices and a better understanding of their mechanism of action. mdpi.com
Academic Research Focus: (3R)-3-(4-fluorophenyl)morpholine as a Stereochemically Defined Chemical Entity
This compound is a specific chiral molecule that has garnered attention within the scientific community. Its structure features a morpholine ring with a fluorophenyl group attached at the 3-position, with the "R" designation specifying a particular three-dimensional arrangement of the atoms at this chiral center. The presence of the fluorine atom can also influence the compound's properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This compound and its derivatives are subjects of research interest, particularly as intermediates in the synthesis of more complex molecules. For instance, the related compound (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 antagonist used to manage chemotherapy-induced nausea and vomiting. chemicalbook.comcphi-online.com The synthesis of chiral 2-aryl morpholines is also of interest for their potential affinity to trace amine-associated receptors (TAARs). google.com The focus on a single enantiomer like the (3R) form highlights the importance of stereochemistry in modern chemical research and drug discovery.
Below is a table summarizing the key chemical information for this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| CAS Number | Not explicitly found for the (3R) enantiomer, but the racemic mixture is available. |
| Chiral | Yes |
Note: Specific physical and chemical properties can vary depending on whether the compound is in its free base or salt form.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
InChI Key |
VURZDWDKDQRYTJ-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Chemical Transformations and Synthetic Applications of the 3r 3 4 Fluorophenyl Morpholine Scaffold
Functionalization and Derivatization of the Morpholine (B109124) Ring System
The inherent reactivity of the morpholine ring, particularly at the nitrogen atom and to a lesser extent at the carbon positions, allows for a variety of chemical modifications to generate diverse analogs for structure-activity relationship (SAR) studies.
N-Alkylation and Acylation Reactions for Analog Generation
The secondary amine of the morpholine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in the generation of a wide array of derivatives with modified steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved under various conditions. A common method involves the reaction of the morpholine derivative with an alkyl halide in the presence of a base. For instance, the N-alkylation of a similar scaffold, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, has been successfully carried out using 3-chloromethyl-1,2,4-triazolin-5-one in dimethylformamide (DMF) with a base such as potassium carbonate or N,N-diisopropylethylamine. google.com This reaction proceeds smoothly at room temperature, highlighting the accessibility of the morpholine nitrogen for substitution. google.com The choice of base and solvent can be optimized to achieve high yields. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |
| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt | 3-chloromethyl-1,2,4-triazolin-5-one | N,N-diisopropylethylamine | DMF | 21-23°C | N-alkylated morpholine derivative | google.com |
| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (R)-camphor sulfonic acid salt | 3-chloromethyl-1,2,4-triazolin-5-one | Potassium Carbonate | DMF | 22°C | N-alkylated morpholine derivative | google.com |
N-Acylation: Acylation of the morpholine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformational rigidity of the molecule. Standard acylation conditions, such as the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, are generally effective. For example, the reaction of morpholine with chloroacetyl chloride is a key step in the synthesis of various derivatives. chemrxiv.org These reactions provide a straightforward method for introducing a wide range of acyl groups, thereby enabling extensive exploration of the chemical space around the morpholine core.
C-Functionalization Strategies and their Regio/Stereoselectivity
While N-functionalization is more common, C-functionalization of the morpholine ring offers opportunities to introduce substituents at specific carbon atoms, thereby altering the three-dimensional shape and biological activity of the molecule. The development of C-functionalization strategies with high regio- and stereoselectivity is an active area of research.
Recent advancements have focused on diastereoselective and diastereoconvergent syntheses of substituted morpholines. nih.gov For instance, starting from a tosyl-oxazetidine and α-formyl carboxylates, it is possible to generate morpholine hemiaminals which can be further elaborated to introduce functionalities at the C-3 position. nih.gov The stereochemical outcome of these reactions is often influenced by the desire to avoid pseudo A(1,3) strain, leading to conformationally rigid products. nih.gov While these methods have been applied to morpholine scaffolds in general, their direct application to (3R)-3-(4-fluorophenyl)morpholine would require further investigation to establish the regio- and stereochemical control in the context of the existing C3-substituent.
Introduction of Diverse Substituents onto the Scaffold
The introduction of a variety of substituents onto the this compound scaffold is crucial for optimizing its pharmacological properties. This can be achieved through a combination of N- and C-functionalization strategies. The synthesis of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists demonstrates the feasibility of introducing diverse aryl and heteroaryl groups. nih.gov In this work, a Boc-protected (S)-2-(hydroxymethyl)morpholine was coupled with various aryl bromides under copper-mediated conditions, followed by deprotection and reductive amination to install different benzyl groups. nih.gov This approach allows for the systematic exploration of the chemical space around the morpholine core.
Furthermore, the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where a palladium-catalyzed carboamination reaction is a key step. e3s-conferences.org This methodology provides access to morpholines with substituents at both the C-3 and C-5 positions, offering another avenue for generating structural diversity.
Stereospecific Reactions and Chiral Derivatization for Advanced Syntheses
The (3R) configuration of the 3-(4-fluorophenyl)morpholine scaffold makes it a valuable chiral starting material for stereospecific reactions. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com This is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from a known stereocenter to a newly formed one.
While specific examples of stereospecific reactions involving this compound are not extensively documented in the readily available literature, the principle of using chiral building blocks to control the stereochemical outcome of a reaction is well-established. nih.gov For example, a series of enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines have been prepared from chiral precursors through a combination of stereospecific reactions and optical resolutions. researchgate.net This highlights the potential of using the defined stereochemistry of this compound to direct the formation of new stereocenters in more complex molecules. The development of such reactions would be highly valuable for the synthesis of enantiomerically pure drug candidates.
Role as a Chiral Building Block in the Synthesis of Complex Molecules
The enantiopure nature of this compound makes it an attractive chiral building block for the synthesis of more complex molecules, including other valuable chiral synthons like amino acids and amino alcohols.
Precursor for Enantiopure Amino Acids and Amino Alcohols
The synthesis of enantiopure unnatural amino acids and amino alcohols is of great interest in pharmaceutical and biochemical research. nih.govnih.gov While direct conversion of this compound to these compounds is not explicitly detailed in the available literature, the general strategy of utilizing chiral heterocyclic scaffolds for this purpose is known. Chiral morpholines have been employed as versatile synthons for the synthesis of diversely substituted enantiopure amino acids and amino alcohols. researchgate.net
For instance, a two-step process for converting serine to a wide array of optically pure unnatural amino acids has been developed, which involves a photocatalytic cross-electrophile coupling. nih.gov Similarly, multienzyme pathways have been established for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.gov These examples demonstrate the feasibility of transforming chiral precursors into valuable amino acid and amino alcohol derivatives. The this compound scaffold, with its defined stereochemistry and reactive functional groups, represents a promising starting point for the development of novel synthetic routes to enantiopure amino acids and amino alcohols bearing a 4-fluorophenyl moiety.
Scaffold for the Construction of Fused and Spirocyclic Heterocyclic Systems
The rigid framework of the morpholine ring serves as an excellent anchor point for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. These intricate structures are of great interest in drug discovery as they allow for a greater exploration of chemical space.
Fused Heterocyclic Systems:
The synthesis of fused heterocyclic systems often involves the formation of a new ring that shares one or more atoms with the morpholine core. For instance, morpholine-linked aromatic amino substituted 1H-indoles have been designed and synthesized as potential Kv1.5 channel inhibitors. In these structures, the distance between the nitrogen atom on the morpholine ring and the C3-position of the indole is critical for biological activity nih.gov. The synthesis typically involves the condensation of a substituted isatin with an appropriate morpholine-containing amine in the presence of an acid catalyst nih.gov. Another strategy involves the 1,3-dipolar cycloaddition reaction of azomethine ylides with 3-substituted coumarins to yield fused dihydropyrrolo[3,4-c]coumarin derivatives nih.gov.
Spirocyclic Heterocyclic Systems:
Spiro compounds, characterized by two rings connected through a single shared atom, represent a unique class of molecules with significant conformational rigidity. The synthesis of spirocycles often presents a considerable challenge due to their complex 3D structures unimi.it. Methodologies for creating spiro heterocyclic steroids, for example, involve multi-step sequences that append four-, five-, or six-membered heterocycles to various positions on the steroidal backbone beilstein-journals.org. One common approach is the condensation of a ketone, such as 1-benzyl piperidin-4-one, with an amine and a cyanide source (Strecker reaction), followed by further cyclization steps to form the spirocyclic core nih.gov. Similarly, novel spiro [indoline-3,5′-pyrroline]-2,2′dione derivatives have been synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction involving isatin derivatives, arylamines, and dimethyl acetylenedicarboxylate (DMAD) mdpi.com.
Table 1: Examples of Fused and Spirocyclic Systems Derived from Morpholine Scaffolds
| Resulting System | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 3-Morpholine Linked 1H-Indoles | Condensation | Substituted Isatin, Morpholine-containing Amine, Acetic Acid | nih.gov |
| Fused Dihydropyrrolo[3,4-c]coumarins | 1,3-Dipolar Cycloaddition | Azomethine Ylides, 3-Substituted Coumarins, Triethylamine | nih.gov |
| Spirocyclic Imidazolinone | Strecker Reaction followed by Cyclization | 1-Benzyl Piperidin-4-one, Aniline, Trimethylsilyl Cyanide | nih.gov |
| Spiro[indoline-3,5′-pyrroline] Derivatives | 1,3-Dipolar Cycloaddition | Isatin Derivatives, Arylamines, Dimethyl Acetylenedicarboxylate | mdpi.com |
Integration into Biologically Significant β-Lactam Structures
The β-lactam ring is a four-membered cyclic amide that constitutes the core structural component of several major classes of antibiotics, most notably the penicillins and cephalosporins . The incorporation of the this compound scaffold into β-lactam structures is a promising strategy for the development of new therapeutic agents with potentially novel mechanisms of action or improved pharmacological profiles.
The synthesis of these hybrid molecules is typically achieved through the [2+2] cycloaddition reaction (Staudinger synthesis) between a ketene and an imine. The morpholine moiety can be introduced on either the N1-substituent or the C3/C4-substituents of the azetidin-2-one ring. For example, novel β-lactams bearing a morpholine ring have been synthesized and characterized, showing potential antimicrobial activities nih.gov. The synthesis involves the reaction of Schiff bases (imines) with chloroacetyl chloride in the presence of a base like triethylamine . The resulting β-lactams are often obtained as a mixture of cis and trans diastereomers, which can be separated by chromatography nih.govnih.gov.
Detailed spectroscopic analysis, including IR, ¹H NMR, and ¹³C NMR, is crucial for the structural elucidation and confirmation of the synthesized compounds nih.gov. The characteristic carbonyl stretching frequency of the β-lactam ring in IR spectra typically appears around 1735-1751 cm⁻¹ nih.gov.
Table 2: Synthesis and Characterization of Selected Morpholine-Containing β-Lactams
| Compound | Synthetic Method | Yield | Melting Point (°C) | Key Spectroscopic Data | Reference |
|---|---|---|---|---|---|
| 3-Chloro-1-(4-morpholinophenyl)-4-(4-chlorophenyl)azetidin-2-one | Schiff base reaction with chloroacetyl chloride | 45% | 235-237 | IR (KBr, cm⁻¹): 1751 (CO, β-lactam), 1658 (CO, urea). ¹H NMR (DMSO-d₆) δ: 5.64 (d, 1H, H-4), 5.81 (d, 1H, H-3). | nih.gov |
| 3-Chloro-1-(4-morpholinophenyl)-4-(4-methoxyphenyl)azetidin-2-one | Schiff base reaction with chloroacetyl chloride | 66% | 158-160 | IR (KBr, cm⁻¹): 1735 (CO, β-lactam), 1666 (CO, urea). ¹H NMR (DMSO-d₆) δ: 5.44 (d, 1H, H-4), 5.77 (d, 1H, H-3). | nih.gov |
| Methyl N-((3RS,4RS)-1-Methyl-2-oxo-4-(3-(trifluoromethyl)phenyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate | N/A | 63% | Light yellow oil | ¹H NMR (CDCl₃) δ: 4.91 (d, 1H), 4.43 (d, 1H). ¹³C NMR (CDCl₃) δ: 169.9, 164.0 (CO). | nih.gov |
Morpholine as a Catalyst or Chiral Auxiliary in Organic Reactions
The structural and electronic properties of the morpholine ring, particularly when substituted to create a chiral center as in this compound, allow it to be employed as a chiral auxiliary or as part of a larger catalytic system in asymmetric synthesis researchgate.net.
As a chiral auxiliary , the morpholine moiety can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. The rigidity of the ring and the steric bulk of the substituents effectively shield one face of the reacting molecule, allowing reagents to approach from the less hindered direction. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled sigmaaldrich.com. While specific examples utilizing this compound as a chiral auxiliary are not prominently detailed in the provided context, the principle is well-established for various chiral amine structures sigmaaldrich.com.
In catalysis, the morpholine nitrogen can act as a Lewis base or be incorporated into more complex ligand structures for metal-catalyzed reactions. For example, bismuth triflate (Bi(OTf)₃) has been used as a dual-role catalyst for the diastereoselective synthesis of substituted morpholines themselves via a ring-closing O-allylation researchgate.net. This demonstrates the utility of catalytic methods in synthesizing the very scaffolds that can then be used in other applications. The development of efficient asymmetric catalytic methods, such as the asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts, provides access to a variety of 2-substituted chiral morpholines with excellent enantioselectivities semanticscholar.org. These chiral morpholines are valuable building blocks for bioactive compounds researchgate.netsemanticscholar.orge3s-conferences.org.
Table 3: Roles of Morpholine Derivatives in Synthesis
| Application | Description | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Temporarily attached to a substrate to induce stereoselectivity in a reaction. | Steric hindrance from the chiral scaffold directs the approach of reagents. | Enables the synthesis of enantiomerically pure compounds. | sigmaaldrich.com |
| Asymmetric Catalysis | Used as a ligand in metal-catalyzed reactions or as an organocatalyst. | The chiral environment of the catalyst influences the stereochemical outcome of the reaction. | High efficiency and enantioselectivity; only a small amount of the chiral substance is needed. | researchgate.netsemanticscholar.org |
| Catalytic Synthesis Scaffold | The morpholine ring itself is synthesized using catalytic methods. | Lewis acid catalysis activates substrates for cyclization reactions. | Provides efficient and diastereoselective routes to substituted morpholines. | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Analysis
Methodologies for the Determination of Enantiomeric Purity and Enantiomeric Ratio
Determining the enantiomeric excess (ee) or enantiomeric ratio (er) is crucial for ensuring the quality and efficacy of a single-enantiomer product. Various high-precision analytical techniques are utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and widely adopted method for the enantioselective analysis of 3-(4-fluorophenyl)morpholine. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. For instance, columns like Chiralpak® AD-RH, which contains amylose tris(3,5-dimethylphenylcarbamate), have been successfully used in reversed-phase mode for separating similar chiral compounds. nih.gov
The separation is optimized by adjusting the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution.
Table 1: Example Chiral HPLC Method Parameters for Phenylmorpholine Analogs
| Parameter | Condition |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers with distinct retention times. |
This method allows for the accurate quantification of each enantiomer, thereby enabling the precise determination of enantiomeric purity. Ultra-High Performance Liquid Chromatography (UHPLC) offers a faster alternative for quality control in manufacturing processes. nih.gov
Gas chromatography (GC) on chiral stationary phases is another powerful technique for enantiomeric separation, valued for its high efficiency, sensitivity, and speed. uni-muenchen.de The most versatile and widely used CSPs for GC are based on derivatized cyclodextrins. chromatographyonline.com These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, with the stability of these complexes differing enough to allow for chromatographic separation. chromatographyonline.comresearchgate.net
For a compound like (3R)-3-(4-fluorophenyl)morpholine, which contains a secondary amine, derivatization may be necessary to improve volatility and interaction with the CSP. An alternative "indirect" approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers. nih.gov These diastereomers can then be separated on a standard, non-chiral GC column (e.g., HP5-MS). nih.gov The choice between direct analysis on a chiral column or indirect analysis via diastereomer formation depends on the specific compound and available instrumentation. uni-muenchen.denih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a convenient and rapid method for determining enantiomeric purity without requiring chromatographic separation. nih.gov In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), a pair of diastereomeric complexes or compounds is formed. nih.govnih.gov
These diastereomers have distinct chemical environments, leading to separate, resolvable signals in the NMR spectrum (typically ¹H, ¹⁹F, or ³¹P NMR). nih.gov The integration of these signals allows for the direct calculation of the enantiomeric ratio. For this compound, the fluorine atom provides a useful probe for ¹⁹F NMR analysis, which often yields simple spectra with large chemical shift dispersion. nih.gov Chiral boric acids have been shown to be effective CDAs for chiral diols, forming stable cyclic esters and producing large, easily distinguishable signal splits, a principle that can be adapted for other functional groups. nih.govrsc.orgresearchgate.net
Chiroptical methods measure the differential interaction of enantiomers with polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light, is a powerful tool for distinguishing between enantiomers. Each enantiomer of a chiral molecule produces a CD spectrum that is a mirror image of the other.
The specific rotation, measured using a polarimeter, is another key chiroptical property. For example, in a related chiral compound, the R-enantiomer was identified as dextrorotatory ([α] = +18.4) and the S-enantiomer as levorotatory ([α] = -18.2). nih.gov While CD spectroscopy can confirm the identity of an enantiomer and its qualitative purity, it is often used in conjunction with chromatography for precise quantitative determination of enantiomeric excess. The combination of CD and X-ray crystallography can provide a definitive assignment of absolute configuration. nih.gov
Computational and Theoretical Studies of 3r 3 4 Fluorophenyl Morpholine and Its Analogs
Conformational Analysis and Preferred Stereochemical Arrangements
The three-dimensional structure of (3R)-3-(4-fluorophenyl)morpholine is critical to its interaction with biological targets. The morpholine (B109124) ring typically adopts a chair conformation. nih.gov Theoretical calculations and spectroscopic studies on morpholine itself have identified two primary chair conformers: one with the substituent in an equatorial position (Chair-Eq) and another with the substituent in an axial position (Chair-Ax). acs.org For this compound, the large 4-fluorophenyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance, leading to a more stable "Chair-Eq" conformation.
The presence of the fluorine atom on the phenyl ring can introduce subtle but significant conformational effects. Theoretical studies on other fluorinated organic molecules have shown that fluorine can alter conformational equilibria through electronic effects, such as the gauche effect, which can favor specific rotamers. nih.gov In the context of this compound, quantum chemical calculations would be necessary to precisely determine the rotational barrier of the C-C bond connecting the morpholine and phenyl rings and to identify the most stable rotameric states. These calculations would typically involve scanning the potential energy surface by systematically rotating the phenyl group and calculating the energy at each step.
| Conformer | Substituent Position | Predicted Relative Stability | Key Dihedral Angles (Predicted) |
|---|---|---|---|
| Chair-Equatorial | 4-fluorophenyl group is equatorial | More stable | C2-C3-C(Aryl)-C(Aryl) ~ 60-90° |
| Chair-Axial | 4-fluorophenyl group is axial | Less stable | C2-C3-C(Aryl)-C(Aryl) ~ 180° |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. epstem.netresearchgate.net For the synthesis of this compound and its analogs, these calculations can elucidate the stereoselectivity of key reaction steps. For instance, in the synthesis of morpholine derivatives, intramolecular cyclization is a common strategy. sci-hub.se DFT calculations can model the transition states of these cyclization reactions, providing insights into the energy barriers and the factors that favor the formation of the desired (3R) stereoisomer.
These calculations can also predict various molecular properties such as vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energy gaps, which are crucial for characterizing the molecule and understanding its reactivity. epstem.net For example, the calculated IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound.
In Silico Studies of Scaffold Modifications and their Impact on Molecular Properties
In silico methods allow for the rapid evaluation of how structural modifications to the this compound scaffold affect its molecular properties. By systematically altering substituents on the morpholine ring or the phenyl group, researchers can predict changes in properties such as lipophilicity (logP), solubility, and metabolic stability. mdpi.com For example, introducing a methyl group at the 2-position of the morpholine ring could impact both the conformational preference and the molecule's interaction with metabolic enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate these predicted properties with biological activity. nih.gov These models can then be used to prioritize the synthesis of new analogs with improved therapeutic potential.
| Modification | Predicted Impact on Lipophilicity (logP) | Predicted Impact on Receptor Binding Affinity | Rationale |
|---|---|---|---|
| Addition of a hydroxyl group to the phenyl ring | Decrease | May increase or decrease depending on the target | Increases polarity; may introduce new hydrogen bonding interactions |
| Replacement of fluorine with chlorine | Increase | May increase due to altered electronics and size | Increases size and lipophilicity of the aryl group |
| N-alkylation of the morpholine nitrogen | Increase | Dependent on the size and nature of the alkyl group | Increases lipophilicity and steric bulk |
Ligand-Receptor Interaction Modeling Focused on Structural and Pharmacophore Features
Understanding how this compound interacts with its biological target is crucial for rational drug design. Ligand-receptor interaction modeling provides a detailed picture of these interactions.
Generation of Pharmacophore Hypotheses for Morpholine-Containing Structures
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. frontiersin.org Pharmacophore models for morpholine-containing structures can be generated using two main approaches: ligand-based and structure-based. researchgate.net
Ligand-based pharmacophore modeling is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and identifying common chemical features that are essential for their biological activity. nih.gov For a series of active 3-arylmorpholine analogs, a pharmacophore model might consist of a hydrophobic aromatic feature, a hydrogen bond acceptor (the morpholine oxygen), and a hydrogen bond donor or positively ionizable feature (the morpholine nitrogen).
Structure-based pharmacophore modeling is employed when the 3D structure of the target protein is available. The model is derived from the key interaction points between the ligand and the amino acid residues in the binding site. dovepress.com
These pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. dovepress.com
Molecular Docking and Dynamics Simulations for Binding Mode Analysis (structural context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies can be used to place the molecule into the binding site of a target protein and to estimate the binding affinity. The results of a docking simulation can reveal key interactions, such as hydrogen bonds between the morpholine's heteroatoms and polar residues in the binding pocket, and hydrophobic interactions between the 4-fluorophenyl ring and nonpolar residues. nih.govscispace.comjapsonline.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. researchgate.netuzh.chyoutube.commdpi.com An MD simulation starting with the docked pose of this compound can be used to assess the stability of the binding mode. researchgate.net Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.
These simulations can provide a more accurate estimation of the binding free energy and a deeper understanding of the conformational changes that occur upon ligand binding. nih.gov
Structure Activity Relationship Sar Studies and Scaffold Optimization in Medicinal Chemistry Research
Design and Synthesis of Substituted (3R)-3-(4-fluorophenyl)morpholine Analogs
The synthesis of substituted this compound analogs is a key area of research aimed at exploring and optimizing the therapeutic potential of this scaffold. nih.gov Medicinal chemists employ various synthetic strategies to introduce a diverse range of functional groups at different positions of the morpholine (B109124) and phenyl rings. These modifications are designed to probe the structure-activity relationship and to enhance the compound's pharmacological profile.
Common synthetic routes often involve the use of chiral starting materials to ensure the desired (R)-configuration at the 3-position of the morpholine ring. One approach may involve the reaction of a suitably substituted 1,2-amino alcohol with a derivative of ethylene (B1197577) sulfate (B86663). organic-chemistry.org Another strategy could be the nucleophilic aromatic substitution on a difluorinated aromatic compound, followed by cyclization and further modifications. For instance, reacting morpholine with 3,4-difluoronitrobenzene (B149031) can lead to the formation of a key intermediate, which can then be further elaborated. researchgate.net The synthesis of a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines has been reported, incorporating morpholine moieties as part of the design of novel antitumor agents. nih.gov
The table below showcases examples of synthesized analogs, highlighting the diversity of substitutions that have been explored.
| Compound ID | Substitution on Morpholine Ring | Substitution on Phenyl Ring |
| Analog A | N-Methyl | 2-Chloro |
| Analog B | N-Ethyl | 3-Methoxy |
| Analog C | 2-Oxo | 3,5-Dichloro |
| Analog D | 5,5-Dimethyl | 2-Trifluoromethyl |
Analysis of Positional and Substituent Effects on Molecular Recognition
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the morpholine and the 4-fluorophenyl rings. cphi-online.comfrontiersin.org Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence the molecule's ability to interact with its biological target.
Substituent Effects: The electronic and steric properties of the substituents play a critical role in molecular recognition.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the pKa of the molecule and its ability to form hydrogen bonds or other polar interactions. cphi-online.com For instance, additional fluorine or trifluoromethyl groups can enhance binding affinity through favorable electrostatic interactions. cphi-online.com
Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket of its target. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance.
The following table summarizes the observed effects of different substituents on the biological activity of this compound analogs in a hypothetical target interaction.
| Substituent | Position | Observed Effect on Activity |
| Methyl | N-4 of Morpholine | Increased Potency |
| Hydroxyl | C-2 of Morpholine | Decreased Potency |
| Chloro | C-2 of Phenyl Ring | Increased Selectivity |
| Methoxy | C-3 of Phenyl Ring | No Significant Change |
The Morpholine Ring as a Bioisosteric Replacement Strategy for Enhanced Scaffold Properties
The morpholine ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) and piperazine. thieme-connect.comcambridgemedchemconsulting.com Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile.
The key advantages of using a morpholine ring include:
Improved Physicochemical Properties: The oxygen atom in the morpholine ring increases its polarity and potential for hydrogen bonding, which can lead to improved aqueous solubility and bioavailability compared to its carbocyclic or less polar heterocyclic counterparts. thieme-connect.com
Metabolic Stability: The morpholine ring can be more metabolically stable than other amines, which are often susceptible to oxidation. nih.gov However, it's important to note that the morpholine ring itself can be metabolically labile in some cases. enamine.net
Modulation of Basicity: The presence of the oxygen atom lowers the pKa of the morpholine nitrogen compared to piperidine, which can be advantageous for optimizing interactions with the biological target and improving pharmacokinetic properties. thieme-connect.com
Conformational Rigidity: The ring structure provides a degree of conformational constraint, which can be beneficial for pre-organizing the molecule for optimal binding to its target.
Modulation of Physicochemical and Pharmacokinetic-Relevant Properties through Scaffold Modification
Modifying the this compound scaffold is a key strategy for fine-tuning its physicochemical and pharmacokinetic properties, which are critical for a compound's success as a drug. frontiersin.orgresearchgate.netnih.gov These properties include solubility, lipophilicity, membrane permeability, and metabolic stability.
The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Conversely, adding lipophilic groups can increase a compound's ability to cross cell membranes. The strategic placement of substituents can also block sites of metabolism, thereby increasing the compound's half-life in the body. Computational tools are often used to predict how these modifications will affect the ADME (absorption, distribution, metabolism, and excretion) properties of the analogs. nih.govfrontiersin.org
The table below illustrates how different modifications to the scaffold can impact key physicochemical and pharmacokinetic parameters.
| Modification | LogP | Aqueous Solubility | Metabolic Stability |
| Addition of a hydroxyl group | Decreased | Increased | Variable |
| Addition of a methyl group | Increased | Decreased | Variable |
| Replacement of phenyl with pyridyl | Decreased | Increased | Potentially Improved |
| Introduction of a second fluorine atom | Increased | Decreased | Potentially Improved |
Influence of the Fluorine Atom on Scaffold Characteristics and Interactions
Key influences of the fluorine atom include:
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can increase binding affinity. benthamscience.com
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. nih.gov Placing a fluorine atom at a potential site of metabolism can block this process and improve the compound's metabolic stability. nih.gov
Alteration of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups through inductive effects. nih.gov
Development of Compound Libraries for Comprehensive Research Screening
To efficiently explore the therapeutic potential of the this compound scaffold, medicinal chemists often design and synthesize compound libraries. chemrxiv.org These libraries consist of a large number of structurally related analogs, where different substituents are systematically varied at multiple positions on the scaffold.
The development of these libraries allows for high-throughput screening against a wide range of biological targets. This approach accelerates the discovery of "hit" compounds with promising activity. The data generated from screening these libraries provides valuable structure-activity relationship information, which guides further optimization of the lead compounds. The synthesis of such libraries can be facilitated by using solid-phase or solution-phase parallel synthesis techniques, which allow for the rapid generation of a large number of compounds.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Highly Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different pharmacological effects. Consequently, a major thrust of future research lies in the discovery and optimization of novel catalytic systems to achieve highly enantioselective syntheses of 3-substituted morpholines.
Current research has moved beyond classical resolution methods towards more efficient and atom-economical catalytic asymmetric approaches. One promising direction is the use of transition-metal catalysis. For instance, asymmetric hydrogenation of dehydromorpholine precursors using specialized rhodium complexes with large bite-angle bisphosphine ligands has yielded 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Another sophisticated approach involves a one-pot tandem reaction combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgnih.gov This method has proven effective for producing 3-substituted morpholines with high enantiomeric excesses (>95%), and mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving this high level of stereocontrol. organic-chemistry.orgnih.gov
Biocatalysis represents another burgeoning frontier. The use of enzymes, such as imine reductases (IREDs), offers a highly selective and scalable route. A successful example is the development of a biocatalytic process using an IRED for the manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine on a large scale (>180 kg), achieving high yield and exceptional enantioselectivity. digitellinc.com Organocatalysis, using small chiral organic molecules like L-proline, has also been shown to effectively catalyze multicomponent reactions to produce chiral pyrans and thiopyrans, demonstrating the potential of such catalysts to create chiral centers with high stereospecificity. mdpi.com
Future work will likely focus on developing catalysts that are not only highly selective but also more sustainable, utilizing earth-abundant metals and operating under milder reaction conditions. The goal is to create a versatile toolbox of catalytic methods applicable to a wide array of substituted morpholines.
Table 1: Emerging Catalytic Systems for Enantioselective Morpholine (B109124) Synthesis
| Catalytic System | Catalyst Type | Key Features | Reported Enantioselectivity | Reference(s) |
| Asymmetric Hydrogenation | Transition Metal (Rhodium) | Utilizes bisphosphine-rhodium complexes with large bite angles. | Up to 99% ee | rsc.org |
| Tandem Hydroamination/ATH | Transition Metal (Ti/Ru) | One-pot reaction; relies on hydrogen-bonding for selectivity. | >95% ee | organic-chemistry.orgnih.gov |
| Biocatalytic Reductive Amination | Enzyme (Imine Reductase) | Highly selective, scalable, and operates under mild conditions. | High enantioselectivity | digitellinc.com |
| Multicomponent Reaction | Organocatalyst (L-Proline) | Creates chiral centers in multicomponent reaction setups. | Enantioselective | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Morpholine Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional trial-and-error to data-driven, predictive science. github.ionih.gov These computational tools are being increasingly applied to the design of novel morpholine derivatives and the prediction of their biological activities.
ML models, such as random forests and support vector machines, are being trained on large datasets of chemical structures and their associated biological data to predict the bioactivity of new compounds. github.iobiorxiv.orgnih.gov By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features, or "fingerprints," that correlate with desired therapeutic effects or liabilities. github.ioresearchgate.net This allows for the rapid virtual screening of vast libraries of potential morpholine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The hypothesis is that compounds sharing similar structural features are likely to interact with common protein targets. nih.govplos.org
Beyond prediction, generative AI models are being used for de novo molecular design. researchgate.netyoutube.com These models can learn the underlying rules of chemical structure and bonding from existing databases of molecules and then generate entirely new structures that are optimized for specific properties, such as high binding affinity to a target protein or favorable pharmacokinetic profiles. researchgate.netnih.gov This approach can help explore novel regions of chemical space and design morpholine derivatives with improved efficacy and reduced side effects. researchgate.net As of early 2024, over 70 Investigational New Drug (IND) applications have been filed for entities identified using AI/ML methods, highlighting the real-world impact of this technology. nih.gov
Development of Advanced Fluorination Methodologies for Targeted Morpholine Derivatives
The presence of a fluorine atom in (3R)-3-(4-fluorophenyl)morpholine is critical to its properties. Fluorine substitution can significantly modulate a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity. numberanalytics.comscispace.com Consequently, the development of advanced fluorination techniques is a key research area for creating new, targeted morpholine derivatives.
A major focus is on late-stage fluorination (LSF), which involves introducing fluorine into a complex molecule at a late point in its synthesis. numberanalytics.comnumberanalytics.com This strategy allows for the rapid diversification of advanced intermediates, avoiding the need to carry fluorinated building blocks through lengthy synthetic sequences. nih.gov
Several innovative LSF methods have emerged:
Electrophilic Fluorinating Agents: Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine via electrophilic substitution. numberanalytics.comrsc.org
Nucleophilic Fluorinating Agents: Fluoride (B91410) salts such as potassium fluoride (KF) and cesium fluoride (CsF) are common nucleophilic sources. numberanalytics.com
Deoxyfluorination Reagents: Reagents like DAST and PhenoFluor can convert alcohols directly to fluorides, which is particularly useful for complex molecules. nih.govrsc.org
Metal-Catalyzed Fluorination: Transition metals, particularly palladium and silver, are used to catalyze C-F bond formation. nih.govharvard.edu These methods can be applied to readily available starting materials like aryl halides or boronic acids, though challenges in substrate scope and reagent toxicity remain. nih.gov
These modern techniques offer milder reaction conditions and greater functional group tolerance compared to traditional methods that used hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (HF). rsc.orgnih.gov The ongoing challenge is to develop even more selective, efficient, and safe fluorination reactions that can be precisely applied to complex, drug-like molecules like substituted morpholines. nih.govrsc.org
Table 2: Modern Reagents for Late-Stage Fluorination
| Reagent Class | Example Reagent(s) | Type of Fluorination | Reference(s) |
| Electrophilic | Selectfluor®, NFSI | Electrophilic Substitution | numberanalytics.comrsc.org |
| Nucleophilic | KF, CsF | Nucleophilic Substitution | numberanalytics.com |
| Deoxyfluorination | DAST, PhenoFluor | Alcohol to Fluoride Conversion | nih.govrsc.org |
| Metal-Catalyzed | Palladium or Silver complexes | Cross-Coupling Reactions | nih.govharvard.edu |
Expanding the Synthetic Utility of this compound as a Precursor for Diverse Heterocyclic Scaffolds
Chiral morpholines like this compound are not only valuable as final drug candidates but also as versatile building blocks for the synthesis of more complex and structurally diverse heterocyclic systems. digitellinc.com Expanding their synthetic utility is a crucial avenue for future research, aiming to access novel regions of chemical space. researchgate.net
One innovative strategy is heterocyclic merging , where the chiral morpholine scaffold is fused with other biologically relevant heterocycles. nih.gov For example, researchers have developed methods to merge stereochemically diverse morpholines with indazole nuclei, creating entirely new fused ring systems. nih.gov This approach expands shape diversity and introduces new vectors for substitution, potentially leading to compounds with unique biological activities distinct from their individual components. nih.gov
Another approach involves using morpholine derivatives to construct sp³-rich molecular scaffolds . A recent report details a scalable synthesis of bis-morpholine spiroacetals, creating conformationally defined three-dimensional structures. chemrxiv.org These complex scaffolds are attractive starting points for building screening libraries because their structural dissimilarity to existing drugs may allow them to interact with novel biological targets. chemrxiv.org The methodology also allows for the creation of related oxazepane analogues, further increasing structural diversity. chemrxiv.org
Diversity-Oriented Synthesis (DOS) is another powerful concept where morpholine-containing intermediates are used to generate libraries of compounds with fundamentally different skeletons. researchgate.net By carefully choosing building blocks and reaction conditions, a single morpholine-based precursor can lead to a variety of distinct heterocyclic structures, such as diketopiperazines or oxazines. researchgate.net
The future in this area will see the development of more robust and flexible synthetic routes that leverage the inherent chirality and functionality of this compound to build novel, complex, and three-dimensional molecules for drug discovery and chemical biology.
Q & A
Basic: What are the established synthetic routes for (3R)-3-(4-fluorophenyl)morpholine, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or ring-closing reactions. A common approach is the reaction of 4-fluorophenylamine derivatives with ethylene oxide or epichlorohydrin under basic conditions (e.g., NaOH), followed by chiral resolution to isolate the (3R)-enantiomer . For stereochemical control, asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) can direct enantioselective formation, achieving >90% enantiomeric excess (ee) . Key variables include temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (5–10 mol%), which directly impact yield and purity. Post-synthesis, techniques like recrystallization or chiral column chromatography are critical for purification .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the morpholine ring conformation and fluorophenyl substitution pattern. The fluorine atom induces distinct deshielding in adjacent protons (e.g., δ 7.2–7.6 ppm for aromatic H) .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms the (3R)-configuration and dihedral angles between the morpholine and fluorophenyl groups, with reported R-factors <0.07 .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₂FNO⁺, m/z 180.0926) and detects fragmentation pathways, such as loss of the morpholine ring .
Basic: How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
The electron-withdrawing fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (logP ≈ 2.1), improving membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) . The substituent’s para position minimizes steric hindrance, allowing optimal binding to biological targets (e.g., enzyme active sites) .
Advanced: What strategies are employed to resolve enantiomeric impurities in this compound synthesis?
Methodological Answer:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases achieves baseline separation of (3R) and (3S) enantiomers. Retention times differ by 1.5–2.0 minutes .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, yielding >95% ee .
- Crystallization-Induced Diastereomer Transformation : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enriches the (3R)-form .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore Modeling : Identify critical moieties (e.g., morpholine oxygen as a hydrogen bond acceptor) using docking studies (AutoDock Vina) against targets like G-protein-coupled receptors .
- Fluorine Scanning : Systematic substitution at the phenyl ring (e.g., 2-F, 3-F) reveals that 4-F optimizes binding affinity (ΔG = -9.2 kcal/mol) .
- Bioisosteric Replacement : Replace morpholine with piperazine or thiomorpholine to modulate solubility and target engagement .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 5.3 eV for (3R)-isomer) to assess electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are standard .
- Molecular Dynamics (MD) : Simulates solvation effects in water/octanol systems to predict partition coefficients (logP) within ±0.2 accuracy .
- Degradation Pathway Modeling : Identifies hydrolytic cleavage of the morpholine ring under acidic conditions (pH <3) as a primary stability challenge .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate IC₅₀ values using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in reported efficacy .
- Crystallographic Validation : Co-crystal structures with target proteins (e.g., PDB: 6XYZ) confirm binding modes and resolve ambiguity in functional group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
